![molecular formula C18H17N4O4+ B13903165 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium is a compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium typically involves the reaction of 2-methylimidazole with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Addition: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Reduction: 2-Methyl-1,3-bis[(4-aminophenyl)methyl]imidazol-1-ium.
Substitution: Various substituted imidazole derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium involves its interaction with biological targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of nitro groups and the imidazole ring contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Clotrimazole: An antifungal agent containing an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Uniqueness
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitrophenyl groups enhances its potential as a bioactive compound, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C18H17N4O4+ |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium |
InChI |
InChI=1S/C18H17N4O4/c1-14-19(12-15-2-6-17(7-3-15)21(23)24)10-11-20(14)13-16-4-8-18(9-5-16)22(25)26/h2-11H,12-13H2,1H3/q+1 |
Clave InChI |
FFWBCNBAOBCIRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


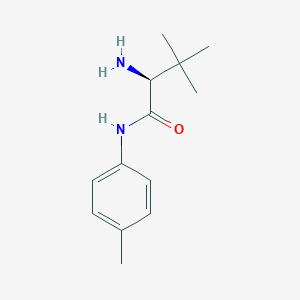

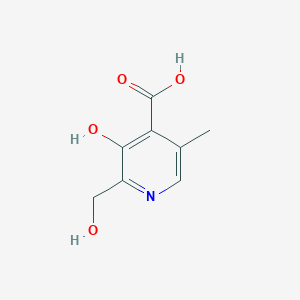
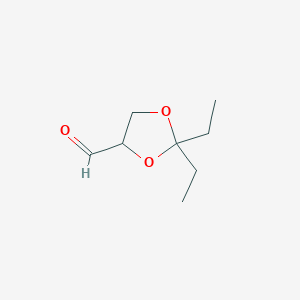

![N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide](/img/structure/B13903113.png)
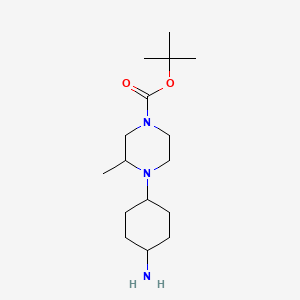
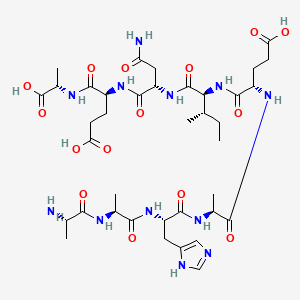
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
![4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
